3-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole
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Overview
Description
3-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole is a heterocyclic compound that features a fused ring system combining pyrrole and imidazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole typically involves the dehydration of substituted 2-(2-oxopyrrolidin-1-yl)acetamides using phosphoryl chloride. This method provides a convenient route to obtain the desired compound. The chlorine atom in the 2-position can be removed by hydrogenation over Raney nickel .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned dehydration and hydrogenation processes. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole undergoes various chemical reactions, including:
Nitration: This compound can be nitrated to form 3-nitro derivatives using a mixture of sulfuric and nitric acids.
Hydrogenation: The chlorine atom in the 2-position can be removed by hydrogenation over Raney nickel.
Common Reagents and Conditions
Nitration: Sulfuric acid and nitric acid are commonly used reagents for nitration reactions.
Hydrogenation: Raney nickel is a typical catalyst used for hydrogenation reactions.
Major Products Formed
Scientific Research Applications
3-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole has several scientific research applications:
Medicinal Chemistry: This compound is explored for its potential as a necroptosis inhibitor, which could be useful in treating inflammatory diseases, neurodegenerative diseases, and cancers.
Material Science: The stability and electrochemical properties of this compound make it a candidate for use in electrolytes for fuel cells and batteries.
Biological Studies: Its unique structure allows for the investigation of molecular interactions and biological pathways.
Mechanism of Action
The mechanism of action of 3-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole involves its interaction with specific molecular targets and pathways. For instance, as a necroptosis inhibitor, it likely interferes with the signaling pathways involved in programmed cell death, thereby mitigating necroptosis-related conditions . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole: This compound lacks the chlorine atom at the 3-position and serves as a basis for comparison.
Pyrrolopyrazine Derivatives: These compounds contain a pyrrole and pyrazine ring and exhibit various biological activities.
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole Derivatives: These compounds are potent necroptosis inhibitors and share structural similarities with 3-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole.
Uniqueness
This compound is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in medicinal chemistry and material science.
Properties
IUPAC Name |
3-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c7-5-4-8-6-2-1-3-9(5)6/h4H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XESCIBBNMWTNQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=C(N2C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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